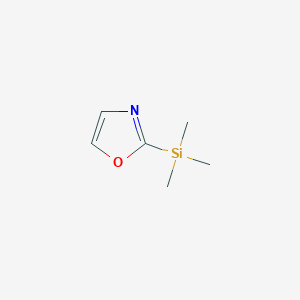

2-(Trimethylsilyl)-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(1,3-oxazol-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOSi/c1-9(2,3)6-7-4-5-8-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGHXHYNISNLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564015 | |

| Record name | 2-(Trimethylsilyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120629-79-0 | |

| Record name | 2-(Trimethylsilyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(trimethylsilyl)-1,3-oxazole from oxazole and trimethylsilyl chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(trimethylsilyl)-1,3-oxazole from oxazole and trimethylsilyl chloride. The document details the experimental protocol, key reaction parameters, and potential challenges, offering valuable insights for professionals in organic synthesis and medicinal chemistry. The oxazole motif is a crucial scaffold in numerous biologically active compounds, and its silylated derivatives serve as versatile intermediates in the development of novel therapeutics.[1][2][3][4]

Core Synthesis Strategy

The synthesis of this compound hinges on the selective deprotonation of the oxazole ring at the C2 position, followed by quenching with an electrophilic silicon source, typically trimethylsilyl chloride. The C2 proton of oxazole is the most acidic due to the electron-withdrawing effect of the adjacent nitrogen and oxygen atoms, facilitating its removal by a strong base.

Experimental Protocol

A widely employed method for this transformation involves the use of a strong organolithium base, such as n-butyllithium, at low temperatures to generate the 2-lithiooxazole intermediate. This intermediate is highly reactive and is immediately trapped with trimethylsilyl chloride to yield the desired product.

Detailed Experimental Procedure:

A solution of oxazole (5.0 g) in anhydrous diethyl ether (150 ml) is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). To this cooled solution, n-butyllithium (28.5 ml of a 2.54 M solution in hexane) is added dropwise, maintaining the temperature at -78°C.[5] The resulting mixture is stirred at this temperature for 30 minutes to ensure complete deprotonation. Following this, trimethylsilyl chloride (7.86 g) is added to the solution, and the reaction mixture is allowed to gradually warm to room temperature.[5]

Work-up and Purification:

The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation. The fraction boiling at approximately 130°C is collected to afford pure this compound.[5]

Quantitative Data Summary:

| Reagent/Parameter | Quantity/Value | Molar Equivalent | Reference |

| Oxazole | 5.0 g | 1.0 | [5] |

| n-Butyllithium (2.54 M in hexane) | 28.5 ml | 1.0 | [5] |

| Trimethylsilyl chloride | 7.86 g | 1.0 | [5] |

| Solvent | Diethyl ether | - | [5] |

| Reaction Temperature | -78°C to room temperature | - | [5] |

| Reaction Time | 30 minutes at -78°C | - | [5] |

| Product Yield | 5.12 g | - | [5] |

| Boiling Point | ~130°C | - | [5] |

Characterization Data

Mass Spectrometry Data:

-

MS (m/e): 142 (M+1), 91, 73[5]

Potential Side Reactions and Considerations

A critical aspect of this synthesis is the stability of the 2-lithiooxazole intermediate. This species is known to be unstable and can undergo ring-opening to form an isonitrile species.[4] This side reaction can reduce the yield of the desired silylated product. To minimize this, it is crucial to maintain a low reaction temperature (-78°C) during the deprotonation and subsequent silylation steps.

Furthermore, as the reaction involves air- and moisture-sensitive reagents like n-butyllithium, all glassware must be thoroughly dried, and the reaction should be conducted under a strictly inert atmosphere.

Logical Workflow of the Synthesis

The following diagram illustrates the key stages involved in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development and Research

Silylated heterocycles, including this compound, are valuable intermediates in organic synthesis. The trimethylsilyl group can serve as a protecting group or as a handle for further functionalization, such as in cross-coupling reactions. The ability to introduce substituents at the C2 position of the oxazole ring is of significant interest in medicinal chemistry, as this can modulate the biological activity of the resulting molecules. While specific examples of the direct use of this compound in drug synthesis were not prominently found in the searched literature, the catalytic C-H silylation of aromatic heterocycles is a recognized strategy for producing versatile intermediates for the synthesis of pharmaceutically relevant compound libraries.[6] The oxazole core itself is present in a wide array of natural products and synthetic drugs with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] Therefore, functionalized oxazoles derived from silylated intermediates hold considerable potential for the discovery of new and effective drug candidates.

References

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. prepchem.com [prepchem.com]

- 6. Catalytic C-H bond silylation of aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-(trimethylsilyl)-1,3-oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and estimated spectroscopic data for the compound 2-(trimethylsilyl)-1,3-oxazole. Due to the limited availability of published experimental data for this specific molecule, this guide combines reported mass spectrometry findings with estimated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values. These estimations are based on the known spectral characteristics of the 1,3-oxazole ring and the trimethylsilyl (TMS) group, offering a valuable resource for the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available and estimated quantitative spectroscopic data for this compound.

Table 1: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 142 | [M+1]⁺ (Quasi-molecular ion)[1] |

| 91 | Fragment ion |

| 73 | Fragment ion, characteristic of [(CH₃)₃Si]⁺[1] |

Table 2: Estimated ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.8 - 8.0 | Singlet | H-2 (Oxazole ring) |

| ~ 7.2 - 7.4 | Singlet | H-5 (Oxazole ring) |

| ~ 0.3 | Singlet | -Si(CH₃)₃ |

Note: These are estimated values based on the known chemical shifts of 1,3-oxazole and the typical shielding effect of a trimethylsilyl group.

Table 3: Estimated ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 161 - 163 | C-2 (Oxazole ring) |

| ~ 150 - 152 | C-4 (Oxazole ring) |

| ~ 125 - 127 | C-5 (Oxazole ring) |

| ~ -1.0 | -Si(CH₃)₃ |

Note: These are estimated values based on the known chemical shifts of 1,3-oxazole and the substituent effects of the trimethylsilyl group.

Table 4: Estimated Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type |

| ~ 3100 - 3150 | C-H stretching (Oxazole ring) |

| ~ 2960 - 2900 | C-H stretching (Trimethylsilyl group) |

| ~ 1580 - 1620 | C=N stretching (Oxazole ring) |

| ~ 1480 - 1520 | C=C stretching (Oxazole ring) |

| ~ 1250 | Si-CH₃ symmetric deformation |

| ~ 1100 - 1150 | Ring stretching (Oxazole) |

| ~ 840 | Si-C stretching |

Note: These are estimated values based on the characteristic absorption bands of 1,3-oxazoles and trimethylsilyl compounds.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been reported.[1] The procedure involves the deprotonation of 1,3-oxazole using a strong base followed by quenching with trimethylsilyl chloride.

Materials:

-

1,3-Oxazole

-

n-Butyllithium (n-BuLi) in hexane

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous diethyl ether

-

Standard glassware for anhydrous reactions

-

Distillation apparatus

Procedure:

-

A solution of 1,3-oxazole in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium in hexane is added dropwise to the cooled solution with constant stirring.

-

The resulting mixture is stirred at -78 °C for 30 minutes to ensure complete deprotonation.

-

Trimethylsilyl chloride is then added to the reaction mixture.

-

The mixture is allowed to warm to room temperature and stirred for an additional period.

-

The reaction is quenched, and the product is isolated by distillation.

General Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI, the sample is introduced into the ion source, where it is bombarded with electrons, leading to ionization and fragmentation.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Visualizations

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Silylated Oxazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of silylated oxazoles. Silylated oxazoles are valuable intermediates in organic synthesis, particularly in the construction of complex molecules and pharmacologically active compounds. Understanding their NMR spectral features is crucial for reaction monitoring, structural elucidation, and purity assessment. This document summarizes key NMR data, provides detailed experimental protocols, and illustrates fundamental structural relationships.

Introduction to Silylated Oxazoles and their NMR Characterization

Silylation of oxazoles is a common strategy to protect the oxazole ring, increase its solubility in organic solvents, or to direct subsequent chemical transformations. The introduction of a silyl group, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS), induces characteristic shifts in the ¹H and ¹³C NMR spectra. These shifts are influenced by the nature of the silyl group, its position on the oxazole ring (C2, C4, or C5), and the presence of other substituents.

Accurate interpretation of ¹H and ¹³C NMR spectra is essential for unambiguously determining the structure of silylated oxazole derivatives. This guide aims to provide a practical resource for researchers working with these compounds by consolidating available spectral data and experimental methodologies.

Tabulated ¹H and ¹³C NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) for a selection of silylated oxazoles. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Chemical Shifts of Silylated Oxazoles

| Compound | Silyl Group | Position of Silyl Group | Other Substituents | Oxazole Ring Protons (δ, ppm) | Silyl Group Protons (δ, ppm) | Other Substituent Protons (δ, ppm) | Solvent |

| 2-Butylthio-5-(3-trimethylsilyl-prop-2-ynyl)oxazole[1] | Trimethylsilyl (TMS) | On prop-2-ynyl at C5 | 2-Butylthio | H4: 7.10 (s) | 0.15 (s, 9H) | 3.17 (t, 2H), 1.74 (q, 2H), 1.47 (sextet, 2H), 0.94 (t, 3H) | CDCl₃ |

Table 2: ¹³C NMR Chemical Shifts of Silylated Oxazoles

| Compound | Silyl Group | Position of Silyl Group | Other Substituents | Oxazole Ring Carbons (δ, ppm) | Silyl Group Carbons (δ, ppm) | Other Substituent Carbons (δ, ppm) | Solvent |

| 2-Butylthio-5-(3-trimethylsilyl-prop-2-ynyl)oxazole[1] | Trimethylsilyl (TMS) | On prop-2-ynyl at C5 | 2-Butylthio | C2: 160.0, C4: 124.9, C5: 148.6 | -0.07 | 99.3, 87.2, 32.4, 31.7, 21.9, 13.7 | CDCl₃ |

Note: The tables will be expanded as more data on a wider variety of silylated oxazoles becomes available through ongoing research.

Experimental Protocols

This section details the general procedures for the synthesis of silylated oxazoles and their subsequent NMR analysis. These protocols are based on established methodologies and should be adapted to the specific requirements of the target molecule.

General Procedure for the Silylation of Oxazoles

The silylation of oxazoles can be achieved through various methods, with the choice of silylating agent and reaction conditions depending on the desired regioselectivity and the nature of the oxazole substrate. A common method involves the deprotonation of the oxazole followed by quenching with a silyl halide.

Workflow for Silylation of Oxazoles

Caption: General workflow for the synthesis of silylated oxazoles.

Materials:

-

Oxazole starting material

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Strong base (e.g., n-butyllithium (n-BuLi), lithium diisopropylamide (LDA))

-

Silylating agent (e.g., trimethylsilyl chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl))

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄))

-

Silica gel for column chromatography

Procedure:

-

Dissolve the oxazole substrate in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add a solution of a strong base (e.g., n-BuLi in hexanes) to the cooled solution. Stir the mixture at -78 °C for the time required to achieve complete deprotonation.

-

Add the silylating agent to the reaction mixture and allow it to warm to room temperature over several hours.

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired silylated oxazole.

Protocol for NMR Sample Preparation and Analysis

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

-

Silylated oxazole sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

-

NMR tube (5 mm diameter)

-

Pipette

Procedure:

-

Ensure the silylated oxazole sample is dry and free of residual solvent.

-

Weigh the appropriate amount of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Process the spectra using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard like TMS.

Key NMR Spectral Features and Interpretation

The chemical environment of the protons and carbons in silylated oxazoles dictates their respective chemical shifts.

¹H NMR Spectroscopy

-

Oxazole Ring Protons: The protons on the oxazole ring typically appear in the aromatic region of the spectrum. The exact chemical shifts are sensitive to the substitution pattern.

-

Silyl Group Protons:

-

TMS Group: A sharp singlet is observed in the upfield region, typically between δ 0.1 and 0.4 ppm, integrating to nine protons.

-

TBDMS Group: Two singlets are typically observed: one for the six methyl protons on the silicon atom (around δ 0.1-0.2 ppm) and another for the nine protons of the tert-butyl group (around δ 0.9-1.0 ppm).

-

¹³C NMR Spectroscopy

-

Oxazole Ring Carbons: The carbons of the oxazole ring resonate in the downfield region of the spectrum. The chemical shifts are influenced by the electronegativity of the heteroatoms and the nature of the substituents. A key distinguishing feature between oxazoles and imidazoles is the chemical shift of the C2 carbon, which is typically found at a higher frequency (around 150 ppm) in oxazoles.

-

Silyl Group Carbons:

-

TMS Group: A single peak is observed in the upfield region, typically between δ -2 and 2 ppm.

-

TBDMS Group: Two distinct signals are expected: one for the methyl carbons attached to silicon (around δ -5 to -3 ppm) and another for the quaternary and methyl carbons of the tert-butyl group (around δ 18 and 26 ppm, respectively).

-

Signaling Pathway for Structural Elucidation

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(trimethylsilyl)-1,3-oxazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(trimethylsilyl)-1,3-oxazole is a heterocyclic compound of interest in synthetic chemistry, potentially serving as a versatile intermediate. Understanding its behavior under mass spectrometric analysis, particularly electron ionization (EI), is crucial for its identification and characterization in complex reaction mixtures. This guide outlines the predicted fragmentation pathways, provides a general experimental protocol for its analysis, and summarizes the key fragment ions.

The fragmentation of silylated compounds is often directed by the trimethylsilyl group, which can stabilize adjacent positive charges and lead to characteristic neutral losses and fragment ions.[1] Concurrently, the inherent instability of the oxazole ring under electron ionization contributes to the overall fragmentation pattern through ring-opening and cleavage mechanisms.[2]

Proposed Fragmentation Pathways

Under electron ionization (EI), this compound is expected to undergo a series of fragmentation reactions initiated by the removal of an electron to form the molecular ion (M•+). The primary fragmentation events are anticipated to involve the trimethylsilyl group and the oxazole ring.

A significant fragmentation pathway for many trimethylsilylated compounds is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion.[3] Another hallmark of TMS derivatives is the formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which is often the base peak in the spectrum.[1]

The oxazole ring itself is known to fragment via the loss of small, stable neutral molecules.[2] Common losses include carbon monoxide (CO) and hydrogen cyanide (HCN). The interplay between the fragmentation of the TMS group and the oxazole ring will dictate the overall mass spectrum.

A proposed fragmentation scheme is visualized in the diagram below, followed by a detailed table of the major expected fragment ions.

Figure 1: Proposed electron ionization fragmentation pathway for this compound.

Data Presentation: Summary of Key Fragment Ions

The following table summarizes the quantitative data for the proposed fragment ions of this compound. The relative abundance is an educated estimation based on the general principles of mass spectrometry, where more stable ions are expected to be more abundant.

| m/z | Proposed Formula | Proposed Structure/Identity | Probable Fragmentation Step | Estimated Relative Abundance |

| 141 | C₆H₁₁NOSi | Molecular Ion (M•+) | Ionization | Moderate |

| 126 | C₅H₈NOSi | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group | High |

| 98 | C₄H₈NSi | [M - CH₃ - CO]⁺ | Loss of CO from the [M-15]⁺ ion | Moderate |

| 73 | C₃H₉Si | [Si(CH₃)₃]⁺ | Cleavage of the Si-C bond | High (likely base peak) |

| 71 | C₃H₇Si | [C₃H₇Si]⁺ | Loss of HCN from m/z 98 | Moderate to Low |

| 114 | C₃H₂NOSi | [M - HCN]•+ | Loss of HCN from the molecular ion | Low |

| 99 | C₄H₉OSi | [M - HCN]•+ - CH₃ | Loss of a methyl radical after HCN loss | Low |

Experimental Protocols

As no specific experimental data for this compound is available, a general protocol for the analysis of a volatile, silylated compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

4.1. Derivatization (if starting from a precursor)

For compounds with active hydrogens that are precursors to the target molecule, a derivatization step is necessary.

-

Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine.

-

Procedure:

-

Dissolve approximately 1 mg of the precursor compound in 100 µL of dry pyridine.

-

Add 100 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 60-70 °C for 30 minutes.

-

Cool to room temperature before injection into the GC-MS.

-

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 20:1 split ratio) at 250 °C.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-500.

-

Scan Rate: 2 scans/second.

-

The workflow for a typical GC-MS experiment is illustrated below.

Figure 2: General experimental workflow for GC-MS analysis.

References

Theoretical and Computational Insights into 2-(trimethylsilyl)-1,3-oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Synthesis and Spectroscopic Characterization

The synthesis of 2-(trimethylsilyl)-1,3-oxazole is well-documented, providing a reliable method for its preparation. Spectroscopic characterization is crucial for confirming the structure and purity of the synthesized compound.

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the lithiation of oxazole followed by quenching with trimethylsilyl chloride.

Experimental Protocol:

-

Dissolve oxazole (1.0 eq) in a suitable aprotic solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.0 eq) dropwise to the cooled solution.

-

Stir the resulting mixture at -78 °C for 30 minutes to ensure complete deprotonation at the C2 position.

-

Add trimethylsilyl chloride (1.1 eq) to the solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to yield this compound.

Spectroscopic Data (Illustrative)

While specific experimental spectra for this compound are not provided in the search results, the following table outlines the expected characteristic spectroscopic data based on the analysis of similar oxazole derivatives.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Resonances in the aromatic region (δ 7.0-8.0 ppm) corresponding to the oxazole ring protons. A singlet at approximately δ 0.3 ppm corresponding to the nine equivalent protons of the trimethylsilyl group. |

| ¹³C NMR | Resonances for the carbon atoms of the oxazole ring, with the C2 carbon directly attached to the silicon atom showing a characteristic upfield shift. A resonance around δ 0 ppm for the methyl carbons of the trimethylsilyl group. |

| FT-IR | Characteristic vibrational bands for the C-H stretching of the aromatic ring, C=N and C=C stretching vibrations of the oxazole ring, and strong Si-C stretching and bending vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of this compound. Fragmentation patterns showing the loss of a methyl group and the characteristic trimethylsilyl cation. |

Theoretical and Computational Analysis

Due to the absence of specific published computational studies on this compound, this section presents a hypothesized computational analysis based on standard methodologies, such as Density Functional Theory (DFT), which are widely applied to study oxazole derivatives. The B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such calculations, providing a good balance between accuracy and computational cost.

Computational Methodology

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Method: Density Functional Theory (DFT)

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

Basis Set: 6-311++G(d,p)

Calculations Performed:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict vibrational spectra.

-

Frontier Molecular Orbital (FMO) Analysis: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions.

The following DOT script visualizes a typical workflow for such a computational study.

Predicted Molecular Geometry (Illustrative Data)

The following table presents illustrative optimized geometric parameters for this compound, derived from typical values for the parent oxazole and the known effects of trimethylsilyl substitution.

| Parameter | Atom(s) | Predicted Value |

| Bond Lengths (Å) | ||

| C2-Si | 1.85 | |

| Si-C(methyl) | 1.89 | |

| O1-C2 | 1.36 | |

| C2-N3 | 1.31 | |

| N3-C4 | 1.39 | |

| C4-C5 | 1.36 | |

| C5-O1 | 1.37 | |

| Bond Angles (°) | ||

| O1-C2-N3 | 115.0 | |

| C2-N3-C4 | 109.0 | |

| N3-C4-C5 | 108.0 | |

| C4-C5-O1 | 105.0 | |

| C5-O1-C2 | 103.0 | |

| O1-C2-Si | 122.5 | |

| N3-C2-Si | 122.5 |

Predicted Vibrational Frequencies (Illustrative Data)

The calculated vibrational frequencies can be correlated with experimental IR spectra. The table below lists some of the predicted vibrational modes for this compound.

| Frequency (cm⁻¹) | Assignment |

| ~3100 | C-H stretch (oxazole ring) |

| ~2960 | C-H stretch (methyl groups of TMS) |

| ~1600 | C=N stretch (oxazole ring) |

| ~1500 | C=C stretch (oxazole ring) |

| ~1250 | Si-C stretch (symmetric) |

| ~840 | Si-C stretch (asymmetric) |

| ~760 | C-H bend (out-of-plane, oxazole ring) |

Predicted Electronic Properties (Illustrative Data)

The frontier molecular orbitals are key to understanding the reactivity of a molecule. The trimethylsilyl group is an electron-donating group, which is expected to raise the energy of the HOMO and influence the electronic properties.

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. The introduction of the trimethylsilyl group is expected to make the 2-position of the oxazole ring more susceptible to electrophilic attack.

Reactivity and Potential Applications

The computational data provides a theoretical basis for understanding the reactivity of this compound. The presence of the trimethylsilyl group offers several synthetic advantages.

Key Reactions

-

Desilylation and Functionalization: The trimethylsilyl group can be readily cleaved under various conditions (e.g., with fluoride ions or acid) to generate a reactive C2-anion or a protonated oxazole, allowing for the introduction of a wide range of functional groups at this position.

-

Cross-Coupling Reactions: The silylated oxazole can potentially participate in cross-coupling reactions, such as the Hiyama coupling, to form C-C bonds.

The following DOT script illustrates a general reaction pathway for the functionalization of this compound.

Applications in Drug Development

Oxazole moieties are present in numerous biologically active compounds and approved drugs. The ability to functionalize the oxazole ring at the 2-position using this compound as a versatile intermediate makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. The computational data on its electronic properties can aid in the rational design of new drug candidates with desired electronic and steric properties for optimal target engagement.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational aspects of this compound. While direct experimental and computational data for this specific molecule is limited in the public domain, this paper has constructed a detailed theoretical framework based on established methodologies for similar compounds. The provided synthesis protocol, illustrative spectroscopic and computational data, and discussion on reactivity offer a valuable resource for researchers in organic synthesis, computational chemistry, and drug discovery. Further experimental and computational studies are encouraged to validate and expand upon the illustrative data presented herein.

Unlocking New Chemical Space: A Technical Guide to the Electronic Properties of 2-Silylated Oxazoles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core electronic properties of 2-silylated oxazoles, a class of compounds with growing importance in synthetic chemistry and drug discovery. By understanding the influence of the silyl group on the oxazole core, researchers can better leverage these versatile intermediates for the design and synthesis of novel molecules with tailored reactivity and function.

Introduction: The Oxazole Scaffold and the Influence of Silylation

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active natural products and synthetic drugs. Its unique electronic and structural features allow it to participate in various non-covalent interactions with biological targets. The functionalization of the oxazole ring is a key strategy for modulating the physicochemical and pharmacological properties of these molecules.

Substitution at the 2-position of the oxazole ring is particularly influential. A silyl group, such as trimethylsilyl (TMS), at this position imparts distinct electronic characteristics that can be harnessed for further chemical transformations. Silyl groups are known to influence the electronic structure of aromatic and heteroaromatic systems through a combination of inductive effects and σ-π conjugation. This guide provides a detailed examination of these effects in the context of the oxazole ring, supported by data from the literature and established chemical principles.

Synthesis of 2-Silylated Oxazoles

The introduction of a silyl group at the 2-position of an oxazole can be achieved through several synthetic methodologies. A prominent and efficient method is the direct C-H silylation of 2-substituted oxazoles, often catalyzed by transition metals.

Ruthenium(II)-Catalyzed C-H Silylation

A notable method for the synthesis of 2-silylated oxazoles involves the Ruthenium(II)-catalyzed ortho-C-H silylation of 2-aryloxazoles. This reaction provides a direct and atom-economical route to these compounds with good functional group tolerance.

A general workflow for this transformation is depicted below:

Core Electronic Properties of 2-Silylated Oxazoles

The introduction of a silyl group at the 2-position of the oxazole ring significantly modulates its electronic properties. This is primarily due to the electropositive nature of silicon and its ability to engage in hyperconjugation.

Inductive Effect and Hyperconjugation

The silyl group influences the oxazole ring through two main electronic effects:

-

Inductive Effect (+I): Silicon is less electronegative than carbon, leading to an inductive donation of electron density from the silyl group to the oxazole ring. This increases the electron density on the ring, particularly at the C2 position.

-

σ-π Hyperconjugation: The σ-electrons of the Si-C bond can overlap with the π-system of the oxazole ring. This interaction, a form of hyperconjugation, also results in the donation of electron density to the ring and can influence the energies of the frontier molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO)

The electron-donating nature of the silyl group is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO) and have a smaller effect on the Lowest Unoccupied Molecular Orbital (LUMO). This leads to a reduction in the HOMO-LUMO energy gap. A smaller HOMO-LUMO gap generally implies greater reactivity and can lead to a bathochromic (red) shift in the UV-Visible absorption spectrum.

Electron Density and Reactivity

The increased electron density on the oxazole ring due to the silyl group enhances its nucleophilicity, making it more susceptible to attack by electrophiles. However, the C2 position itself is sterically hindered by the silyl group. The most significant impact on reactivity is the ability of the silyl group to act as an "electro-fuge" or leaving group in ipso-substitution reactions. This allows for the facile introduction of a wide range of substituents at the 2-position.

Quantitative Data and Comparisons

While specific experimental data for 2-silylated oxazole is sparse in the literature, we can infer its properties by comparing the known effects of other substituents on the oxazole ring. The following table summarizes the expected electronic properties of a 2-trimethylsilyl (TMS) group in comparison to a methyl group (weakly electron-donating) and a cyano group (strongly electron-withdrawing), based on computational studies of substituted oxazoles.

| Property | 2-Methyl | 2-Cyano | 2-Trimethylsilyl (Expected) |

| Inductive Effect | Weak +I | Strong -I | Strong +I |

| Resonance/Hyperconjugation | Weak hyperconjugation | -M (π-acceptor) | σ-π hyperconjugation |

| HOMO Energy | Slightly increased | Significantly decreased | Increased |

| LUMO Energy | Slightly affected | Significantly decreased | Slightly affected |

| HOMO-LUMO Gap (ΔE) | Slightly decreased | Decreased | Decreased |

| Electron Density at N3 | Slightly increased | Significantly decreased | Increased |

| Dipole Moment | Slightly increased | Significantly increased | Increased |

This table is a qualitative comparison based on established electronic effects of the substituents.

Spectroscopic Properties

The electronic changes induced by the 2-silyl group are expected to be observable through various spectroscopic techniques.

-

NMR Spectroscopy: The electron-donating nature of the silyl group should lead to an upfield shift (lower ppm) of the remaining ring protons (H4 and H5) in the ¹H NMR spectrum compared to the parent oxazole. In the ¹³C NMR spectrum, the C2 carbon will be directly attached to silicon, and its chemical shift will be significantly affected. The C4 and C5 carbons are expected to show a slight upfield shift due to increased electron density.

-

UV-Visible Spectroscopy: The expected decrease in the HOMO-LUMO gap should result in a bathochromic shift (shift to longer wavelengths) of the π-π* absorption bands in the UV-Visible spectrum compared to unsubstituted oxazole.

Synthetic Utility and Experimental Protocols

The primary synthetic utility of 2-silylated oxazoles lies in their use as intermediates for the synthesis of other 2-substituted oxazoles via ipso-substitution. The silyl group can be readily replaced by various electrophiles, providing a versatile handle for late-stage functionalization.

Representative Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-5-(triethylsilyl)oxazole

The following is a generalized protocol adapted from the literature and should be performed by qualified personnel with appropriate safety precautions.

Materials:

-

2-(4-methoxyphenyl)oxazole

-

Triethylsilane (Et₃SiH)

-

[RuCl₂(p-cymene)]₂ (catalyst)

-

Potassium acetate (KOAc) (co-catalyst)

-

Norbornene (hydrogen acceptor)

-

Toluene (solvent)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 2-(4-methoxyphenyl)oxazole (1.0 mmol), [RuCl₂(p-cymene)]₂ (0.025 mmol, 2.5 mol%), and potassium acetate (0.2 mmol, 20 mol%).

-

Add norbornene (2.0 mmol) and dry toluene (2 mL).

-

Add triethylsilane (2.0 mmol) via syringe.

-

Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-(4-methoxyphenyl)-5-(triethylsilyl)oxazole.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

2-Silylated oxazoles are valuable synthetic intermediates whose electronic properties are significantly influenced by the electron-donating nature of the silyl group. This results in a higher energy HOMO, a reduced HOMO-LUMO gap, and increased electron density on the oxazole ring. These electronic features not only modulate the spectroscopic properties of these compounds but also render them highly versatile for further functionalization via ipso-substitution. A thorough understanding of these electronic principles is crucial for the strategic design and synthesis of novel oxazole-containing molecules for applications in drug discovery and materials science.

An In-depth Technical Guide to the Stability and Reactivity of the 2-(trimethylsilyl)-1,3-oxazole Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of the 2-(trimethylsilyl)-1,3-oxazole ring, a versatile building block in organic synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, offering insights into the synthesis, spectroscopic properties, stability, and key reactions of this important heterocyclic compound.

Synthesis and Spectroscopic Characterization

The this compound ring is typically synthesized via the lithiation of oxazole followed by quenching with trimethylsilyl chloride. This method provides a straightforward and efficient route to the desired product.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Oxazole

-

n-Butyllithium (n-BuLi) in hexane

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

A solution of oxazole (5.0 g) in anhydrous diethyl ether (150 ml) is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (28.5 ml of a 2.54 M solution in hexane) is added dropwise to the cooled solution.

-

The resulting solution is stirred at -78 °C for 30 minutes.

-

Trimethylsilyl chloride (7.86 g) is then added to the mixture.

-

The reaction mixture is allowed to warm to room temperature.

-

The product is isolated by distillation, collecting the fraction with a boiling point of approximately 130 °C.

Yield: 5.12 g

Spectroscopic Data

A comprehensive set of spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

| Spectroscopic Data | Values |

| Mass Spectrometry (MS) | m/e = 142 (M+1), 91, 73[1] |

| ¹H NMR | Data not available in the searched sources. |

| ¹³C NMR | Data not available in the searched sources. |

| Infrared (IR) | Data not available in the searched sources. |

Stability of the this compound Ring

The stability of the this compound ring is a critical consideration for its application in multi-step syntheses. The oxazole ring itself possesses a degree of aromatic character, contributing to its relative stability. However, it is susceptible to certain degradation pathways.

Hydrolytic Stability

General Hydrolysis Pathway: The hydrolysis likely proceeds via nucleophilic attack of water or hydroxide ion on the silicon atom, or by protonation of the oxazole nitrogen followed by attack of water.

Thermal Stability

Information regarding the specific thermal decomposition temperature of this compound is not available in the searched literature. However, oxazoles, in general, are known to be relatively thermally stable.

Reactivity of the this compound Ring

The this compound ring exhibits a rich and synthetically useful reactivity profile, primarily centered around its function as a diene in cycloaddition reactions and the reactivity of the C-Si bond.

Diels-Alder Reactions

2-(Trimethylsilyl)-1,3-oxazoles can function as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. The presence of the trimethylsilyl group can influence the reactivity and regioselectivity of the cycloaddition.

General Reaction Scheme: The oxazole ring acts as an azadiene, reacting with a dienophile to form a bicyclic adduct. This adduct can then undergo further transformations, such as retro-Diels-Alder reaction, to yield substituted pyridines or furans.

Experimental Workflow for a Typical Diels-Alder Reaction:

Caption: General workflow for a Diels-Alder reaction.

Desilylation Reactions

The trimethylsilyl group can be readily cleaved under various conditions, providing a pathway to 2-unsubstituted or 2-functionalized oxazoles.

Experimental Protocol: Desilylation using Tetrabutylammonium Fluoride (TBAF)

Materials:

-

This compound

-

Tetrabutylammonium fluoride (TBAF) solution in THF

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve the this compound in anhydrous THF.

-

Add a solution of TBAF (1 M in THF) to the mixture at room temperature.

-

Stir the reaction for the appropriate time, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by chromatography or distillation.

Logical Relationship for Desilylation:

Caption: Mechanism of TBAF-mediated desilylation.

Reactions with Electrophiles

The 2-lithio-1,3-oxazole intermediate, generated during the synthesis of this compound, is a potent nucleophile and can react with a variety of electrophiles to introduce different substituents at the 2-position.

Signaling Pathway for Electrophilic Substitution:

References

Methodological & Application

Synthesis of 2-(trimethylsilyl)-1,3-oxazole: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(trimethylsilyl)-1,3-oxazole, a valuable building block in organic synthesis. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical research. This protocol is based on established literature and provides details on reagents, reaction conditions, purification, and characterization.

Introduction

This compound is a versatile heterocyclic compound utilized in a variety of chemical transformations. The trimethylsilyl group at the 2-position of the oxazole ring serves as a useful handle for further functionalization, making it a key intermediate in the synthesis of more complex molecules. The protocol outlined below describes a common and effective method for its preparation via the lithiation of 1,3-oxazole followed by quenching with trimethylsilyl chloride.

Reaction Scheme

The synthesis proceeds through a deprotonation-silylation sequence. 1,3-Oxazole is first treated with a strong base, n-butyllithium, to selectively remove the acidic proton at the C2 position, generating a 2-lithiated oxazole intermediate. This intermediate is then reacted with trimethylsilyl chloride to yield the desired this compound.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 1,3-Oxazole | C₃H₃NO | 69.06 | 5.0 g | 0.072 |

| n-Butyllithium (2.54 M in hexane) | C₄H₉Li | 64.06 | 28.5 mL | 0.072 |

| Trimethylsilyl chloride | (CH₃)₃SiCl | 108.64 | 7.86 g | 0.072 |

| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | 150 mL | - |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Inert gas (Nitrogen or Argon) supply

-

Distillation apparatus

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inert gas inlet is flame-dried and allowed to cool to room temperature under a stream of nitrogen or argon.

-

Initial Solution: 1,3-Oxazole (5.0 g) is dissolved in anhydrous diethyl ether (150 mL) in the flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (28.5 mL of a 2.54 M solution in hexane) is added dropwise to the stirred oxazole solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained at -78 °C. The resulting solution is stirred at this temperature for an additional 30 minutes.[1]

-

Silylation: Trimethylsilyl chloride (7.86 g) is added to the reaction mixture. The cooling bath is then removed, and the mixture is allowed to warm to room temperature with continuous stirring.[1]

-

Purification: The reaction mixture is then subjected to distillation. The fraction with a boiling point of approximately 130 °C is collected to afford the pure this compound.[1]

Expected Yield: 5.12 g (approximately 50% of the theoretical yield).[1]

Characterization Data

The synthesized this compound can be characterized by various spectroscopic methods.

Mass Spectrometry:

| Technique | Observed Peaks (m/z) |

| Mass Spectrometry (MS) | 142 (M+1), 91, 73 |

Source: PrepChem.com[1]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy:

-

¹H NMR: Protons on the oxazole ring are expected to appear in the aromatic region (δ 7-8 ppm), and the trimethylsilyl group will show a sharp singlet in the upfield region (δ 0.2-0.4 ppm).

-

¹³C NMR: The carbon atoms of the oxazole ring will have characteristic shifts, with the silylated carbon (C2) appearing at a distinct chemical shift. The carbons of the trimethylsilyl group will resonate in the upfield region.

-

FT-IR: The spectrum is expected to show characteristic peaks for C-H stretching of the aromatic ring and the aliphatic protons of the trimethylsilyl group, as well as C=N and C-O stretching vibrations characteristic of the oxazole ring.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

This synthesis involves the use of hazardous materials and should be performed by trained personnel in a well-ventilated fume hood.

-

n-Butyllithium: Highly flammable and pyrophoric (ignites spontaneously in air). It reacts violently with water. Handle under an inert atmosphere at all times. Wear fire-retardant lab coat, safety glasses, and chemical-resistant gloves.

-

Trimethylsilyl chloride: Flammable liquid and vapor. Causes skin and eye irritation. Handle with care and avoid inhalation of vapors.

-

Diethyl ether: Extremely flammable liquid and vapor. Can form explosive peroxides. Ensure the ether is anhydrous and peroxide-free.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing work. An appropriate fire extinguisher (e.g., dry powder) should be readily accessible.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocol and adhering to the safety precautions, researchers can reliably prepare this important synthetic intermediate for their research and development needs.

References

Application Notes and Protocols for Cycloaddition Reactions of 2-(Trimethylsilyl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cycloaddition reactions involving 2-(trimethylsilyl)-1,3-oxazole, a versatile building block in modern organic synthesis. The protocols detailed herein are intended to serve as a practical guide for the synthesis of highly substituted pyridine and furan derivatives, which are key structural motifs in numerous pharmaceuticals and biologically active compounds.

Introduction

This compound is a valuable reagent in [4+2] cycloaddition reactions, acting as a diene. The presence of the trimethylsilyl (TMS) group at the C2 position influences the reactivity and regioselectivity of the cycloaddition, making it a useful tool for the controlled synthesis of complex heterocyclic scaffolds. The primary application of these reactions is the synthesis of substituted pyridines and furans through a Diels-Alder/retro-Diels-Alder cascade. This methodology offers a convergent and efficient route to molecules that can be challenging to access through other synthetic strategies.[1][2]

Key Applications in Synthesis

The cycloaddition reactions of this compound provide access to a diverse range of heterocyclic compounds with significant potential in medicinal chemistry and materials science.

-

Synthesis of Substituted Pyridines: The reaction of this compound with various dienophiles, particularly those containing a double or triple bond, leads to the formation of highly substituted pyridine rings after a retro-Diels-Alder elimination of a small molecule.[1][2] This approach is instrumental in the construction of complex molecular architectures found in many pharmaceutical agents.

-

Synthesis of Polysubstituted Furans: When reacted with electron-poor alkynes, silylated oxazoles can undergo a Diels-Alder/retro-Diels-Alder sequence to yield polysubstituted furans.[1] This transformation is a powerful method for preparing this important class of heterocycles.

Reaction Mechanisms

The cycloaddition reactions of this compound typically proceed through a concerted [4+2] cycloaddition mechanism, characteristic of Diels-Alder reactions. The oxazole acts as the diene component, and a dienophile, such as an alkene or alkyne, serves as the 2π-electron component. The initial cycloaddition forms a bicyclic intermediate which is often unstable and undergoes a retro-Diels-Alder reaction to yield the final aromatic product.

Below is a generalized reaction scheme illustrating the Diels-Alder reaction of a silylated oxazole leading to a substituted pyridine.

Caption: Generalized Diels-Alder reaction of a silylated oxazole.

Experimental Protocols

The following protocols are based on established methodologies for cycloaddition reactions of silylated oxazoles. While the provided data is for 4-silylated oxazoles, the conditions are a strong starting point for reactions with this compound.

General Procedure for Cycloaddition Reactions

This general procedure describes the reaction of a silylated oxazole with an electron-poor alkyne to synthesize a polysubstituted furan.[1]

Materials:

-

Silylated oxazole (1.0 equiv)

-

Electron-poor alkyne (e.g., dimethyl acetylenedicarboxylate, 1.0-1.5 equiv)

-

Anhydrous toluene or benzene

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the silylated oxazole and anhydrous toluene (or benzene).

-

Add the electron-poor alkyne to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Example Protocol: Reaction of 5-Ethoxy-2-ethyl-4-(triethylsilyl)oxazole with Dimethyl Acetylenedicarboxylate[1]

Materials:

-

5-Ethoxy-2-ethyl-4-(triethylsilyl)oxazole (1.0 equiv)

-

Dimethyl acetylenedicarboxylate (1.2 equiv)

-

Anhydrous toluene

Procedure:

-

A solution of 5-ethoxy-2-ethyl-4-(triethylsilyl)oxazole in anhydrous toluene is treated with dimethyl acetylenedicarboxylate.

-

The mixture is heated at 110 °C for 24 hours.

-

After cooling, the solvent is evaporated, and the residue is purified by chromatography.

Quantitative Data Summary

The following table summarizes the results for the cycloaddition reactions of various 4-silylated oxazoles with dimethyl acetylenedicarboxylate (DMAD) to yield polysubstituted furans.[1] These data can be used as a reference for optimizing reactions with this compound.

| Entry | Oxazole Substituent (R) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Et | Toluene | 110 | 24 | 3,4-Di(methoxycarbonyl)-2-ethoxy-5-ethylfuran | 72 |

| 2 | Ph | Toluene | 110 | 24 | 3,4-Di(methoxycarbonyl)-2-ethoxy-5-phenylfuran | 85 |

| 3 | Bn | Toluene | 110 | 24 | 2-Benzyl-5-ethoxy-3,4-di(methoxycarbonyl)furan | 81 |

| 4 | CH₂OBn | Toluene | 110 | 24 | 2-(Benzyloxy)methyl-5-ethoxy-3,4-di(methoxycarbonyl)furan | 60 |

| 5 | 2-Furanyl | Benzene | 80 | 24 | 2-Ethoxy-3,4-di(methoxycarbonyl)-5-(2-furanyl)furan | 43 |

| 6 | Me | Toluene | 140 | 72 | 3,4-Di(methoxycarbonyl)-2-ethoxy-5-methylfuran | 32 |

| 7 | NMe₂ | Toluene | 110 | 24 | - | - |

Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of products from the cycloaddition reaction of this compound.

Caption: A standard workflow for cycloaddition reactions.

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Anhydrous solvents should be handled under an inert atmosphere.

-

Care should be taken when heating reaction mixtures.

These application notes and protocols are intended to provide a foundation for researchers exploring the utility of this compound in cycloaddition reactions. The provided data and methodologies can be adapted and optimized for specific synthetic targets.

References

The Strategic Role of 2-(Trimethylsilyl)-1,3-oxazole in the Synthesis of Complex Natural Products

For Immediate Release

[City, State] – [Date] – The synthesis of complex natural products remains a significant challenge in modern organic chemistry, driving the development of innovative and efficient synthetic methodologies. Among the versatile reagents employed in this field, 2-(trimethylsilyl)-1,3-oxazole has emerged as a powerful building block, particularly in the construction of pyridine and furan moieties embedded within intricate molecular architectures. Its application in the total synthesis of alkaloids and other biologically active compounds showcases its utility in streamlining synthetic routes and accessing complex scaffolds. This application note provides a detailed overview of the use of this compound in natural product synthesis, with a focus on experimental protocols and quantitative data.

Application in the Total Synthesis of (+)-Haplophytine

A notable example of the strategic implementation of an oxazole-based Diels-Alder reaction is in the total synthesis of the complex indole alkaloid, (+)-Haplophytine, accomplished by Ueda, Tokuyama, and colleagues. While the specific reagent used in the key cycloaddition was a related oxazole derivative, the principles and the synthetic strategy are highly relevant to the application of 2-(trimethylsilyl)-1,3-oxazoles. The core of the strategy involved the construction of a highly substituted pyridine ring, a key structural motif of the natural product, via an intramolecular Diels-Alder reaction of an oxazole tethered to a dienophile.

The use of a silylated oxazole, such as this compound, in similar transformations offers several advantages. The trimethylsilyl group can enhance the reactivity of the oxazole as a diene and can be readily removed or transformed in subsequent synthetic steps, providing a versatile handle for further functionalization.

Key Experimental Protocol: Intramolecular Diels-Alder Reaction for Pyridine Ring Formation

The following protocol is a representative example based on the principles demonstrated in the synthesis of (+)-Haplophytine and is adaptable for reactions involving this compound.

Synthesis of the Pyridine Core of (+)-Haplophytine via Intramolecular Diels-Alder Reaction

A solution of the oxazole-containing precursor 1 (1.0 equiv) in a suitable high-boiling solvent such as benzene or toluene is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product, the Diels-Alder adduct, is then treated with a dehydrating agent, such as silica gel or a mild acid, to facilitate the elimination of water and subsequent aromatization to the pyridine ring system 2 .

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |

| Oxazole Precursor 1 | Varies | 100 | X | 1.0 |

| Benzene (Solvent) | 78.11 | - | - | - |

| Silica Gel | - | - | - | - |

Reaction Conditions:

-

Temperature: Reflux (typically 80-110 °C)

-

Duration: 12-24 hours

-

Atmosphere: Inert (e.g., Argon or Nitrogen)

Purification:

The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired pyridine derivative 2 .

| Product | Yield (%) |

| Pyridine Derivative 2 | 60-80% |

Note: The specific quantities and yields are illustrative and would be adapted based on the exact substrate.

Visualizing the Synthetic Strategy

The logical workflow for the construction of the pyridine core can be visualized as follows:

Caption: Workflow for pyridine synthesis.

Signaling Pathway of the Diels-Alder Reaction

The underlying mechanism of this key transformation can be depicted as a pericyclic reaction followed by an elimination step.

Caption: Diels-Alder reaction mechanism.

Conclusion

The use of this compound and related oxazole derivatives in natural product synthesis, particularly through the Diels-Alder reaction, provides a powerful and convergent strategy for the construction of complex heterocyclic systems. The ability to form highly substituted pyridine and furan rings under relatively mild conditions makes this methodology highly valuable for researchers, scientists, and drug development professionals. The detailed protocols and understanding of the underlying reaction mechanisms are crucial for the successful application of this chemistry in the synthesis of novel and biologically important molecules.

Application Notes and Protocols: 2-(trimethylsilyl)-1,3-oxazole as a Masked Carboxylate Equivalent

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry, the strategic use of masked functionalities is a cornerstone of elegant and efficient molecular construction. 2-(trimethylsilyl)-1,3-oxazole has emerged as a versatile and effective masked carboxylate equivalent, offering a convenient method for the introduction of a carboxylic acid moiety through a nucleophilic addition followed by a straightforward deprotection sequence. This reagent provides a valuable tool for the synthesis of complex molecules, including intermediates for drug discovery and development, where the precise installation of a carboxyl group is often crucial for biological activity and pharmacokinetic properties.

The core utility of this compound lies in its ability to be readily deprotonated at the C2 position to generate a nucleophilic 2-lithio-1,3-oxazole. This lithiated species can then participate in a variety of carbon-carbon bond-forming reactions, most notably conjugate additions to α,β-unsaturated systems. The oxazole ring serves as a stable protecting group for the carboxylic acid functionality throughout these transformations. Subsequent acidic hydrolysis unmasks the carboxyl group, yielding the desired carboxylic acid product. This methodology provides a synthetic equivalent of a carboxylate anion, a species not directly accessible in many synthetic contexts.

These application notes provide a comprehensive overview of the use of this compound as a masked carboxylate equivalent, including detailed experimental protocols for its synthesis, application in conjugate addition reactions, and the final deprotection step.

Synthesis of this compound

The starting material, this compound, can be readily prepared from commercially available oxazole.

Experimental Protocol:

A solution of oxazole (5.0 g) in anhydrous diethyl ether (150 ml) is cooled to -78°C. To this solution, n-butyllithium (28.5 ml of a 2.54 M solution in hexane) is added dropwise. The resulting solution is stirred at -78°C for 30 minutes. Trimethylsilyl chloride (7.86 g) is then added, and the reaction mixture is allowed to warm to room temperature. The product is isolated by distillation, collecting the fraction with a boiling point of approximately 130°C, to yield this compound (5.12 g).[1]

Application in Conjugate Addition Reactions

A key application of this compound is its use as a pronucleophile in Michael addition reactions to α,β-unsaturated carbonyl compounds. In situ generation of 2-lithio-1,3-oxazole by deprotonation with a strong base allows for its conjugate addition, leading to the formation of γ-keto-oxazoles. These intermediates can then be hydrolyzed to the corresponding γ-keto acids.

General Experimental Workflow:

Caption: General workflow for the use of this compound as a masked carboxylate equivalent.

Experimental Protocol: Conjugate Addition to an α,β-Unsaturated Ketone

To a solution of this compound (1.2 mmol) in anhydrous THF (10 mL) at -78°C is added n-butyllithium (1.2 mmol, 1.6 M in hexanes). The solution is stirred for 30 minutes at -78°C. A solution of the α,β-unsaturated ketone (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction mixture is stirred at -78°C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2-substituted oxazole adduct.

Substrate Scope and Yields

The conjugate addition of 2-lithio-1,3-oxazole has been successfully applied to a variety of Michael acceptors. The following table summarizes representative examples.

| Michael Acceptor | Product | Yield (%) |

| Cyclohexen-2-one | 2-(3-Oxocyclohexyl)-1,3-oxazole | 75-85 |

| Chalcone | 2-(3-Oxo-1,3-diphenylpropyl)-1,3-oxazole | 80-90 |

| Methyl vinyl ketone | 2-(3-Oxobutyl)-1,3-oxazole | 70-80 |

| Ethyl acrylate | Ethyl 3-(1,3-oxazol-2-yl)propanoate | 65-75 |

Yields are for the isolated oxazole adduct after chromatography and are based on literature reports for similar systems.

Deprotection to Reveal the Carboxylic Acid

The final step in this synthetic sequence is the hydrolysis of the oxazole ring to unveil the carboxylic acid functionality. This is typically achieved under acidic conditions.

Reaction Mechanism for Deprotection:

Caption: Simplified mechanism of oxazole ring hydrolysis.

Experimental Protocol: Hydrolysis of the Oxazole Adduct

The 2-substituted oxazole (1.0 mmol) is dissolved in a mixture of tetrahydrofuran (10 mL) and 6 N aqueous hydrochloric acid (10 mL). The reaction mixture is heated to 100°C for 1-2 hours, monitoring the reaction progress by TLC. After completion, the mixture is cooled to room temperature and concentrated under reduced pressure. The residue is then taken up in water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude carboxylic acid, which can be further purified by crystallization or chromatography.[1]

Applications in Drug Development

The ability to introduce a carboxylic acid group at a late stage of a synthetic sequence is highly valuable in drug development. Carboxylic acids are common pharmacophores that can engage in crucial hydrogen bonding interactions with biological targets. The use of this compound allows for the construction of complex molecular scaffolds prior to the unmasking of this important functional group, thus avoiding potential interferences of a free carboxylic acid with certain reagents and reaction conditions. This strategy has been employed in the synthesis of various biologically active molecules and natural products.

Conclusion

This compound serves as an efficient and versatile masked carboxylate equivalent. Its utility in conjugate addition reactions, followed by a straightforward deprotection protocol, provides a reliable method for the synthesis of a variety of carboxylic acids, particularly γ-keto acids and their derivatives. The mild conditions for the key bond-forming step and the robustness of the oxazole ring make this reagent a valuable asset for synthetic chemists in academic and industrial research, particularly in the field of drug discovery and development.

References

Application Notes and Protocols: Preparation of Functionalized Furans from Silylated Oxazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of functionalized furans from silylated oxazoles. This method offers a robust and versatile route to a wide range of polysubstituted furans, which are valuable scaffolds in medicinal chemistry and materials science. The core of this synthetic strategy involves a tandem Diels-Alder/retro-Diels-Alder reaction sequence between a 4-silylated oxazole and an alkyne dienophile.

Introduction

The furan nucleus is a prevalent structural motif in numerous natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and modular methods for the synthesis of substituted furans is of significant interest. The reaction of oxazoles with dienophiles in a Diels-Alder cycloaddition, followed by a retro-Diels-Alder reaction to extrude a small molecule, has emerged as a powerful tool for furan synthesis.[1][2] The use of 4-silylated oxazoles in this sequence is particularly advantageous as it allows for a facile elimination of silyl cyanide, broadening the scope of the reaction.[3]

The overall synthetic strategy involves two key steps:

-

Synthesis of 4-Silylated Oxazoles: Typically achieved through the rhodium(II)-catalyzed reaction of a nitrile with a silylated diazoacetate.[3]

-

[4+2] Cycloaddition/Retro-Diels-Alder Reaction: The 4-silylated oxazole undergoes a cycloaddition reaction with an electron-deficient alkyne, followed by the elimination of a silyl cyanide to afford the desired functionalized furan.

Reaction Schematics and Workflow

The logical flow of the synthesis is depicted below, from the preparation of the silylated oxazole precursor to the final furan product.

Caption: Logical workflow for the synthesis of functionalized furans.

The general reaction pathway for the formation of functionalized furans from silylated oxazoles is illustrated in the following diagram.

Caption: General reaction pathway for furan synthesis.

Quantitative Data Summary

The following table summarizes the yields of various functionalized furans prepared from different 4-silylated oxazoles and dienophiles.

| Entry | Silylated Oxazole (R¹ Group) | Dienophile | Solvent | Temp (°C) | Time (h) | Product (Furan) | Yield (%) |

| 1 | Phenyl | Dimethyl acetylenedicarboxylate | Toluene | 100 | - | 2-Ethoxy-3,4-di(methoxycarbonyl)-5-phenylfuran | 65 |

| 2 | Methyl | Dimethyl acetylenedicarboxylate | Benzene | 60 | - | 2-Ethoxy-3,4-di(methoxycarbonyl)-5-methylfuran | 18 |

| 3 | 2-Thiophenyl | Dimethyl acetylenedicarboxylate | Toluene | 120 | - | 2-Ethoxy-3,4-di(methoxycarbonyl)-5-(2-thiophenyl)furan | 52 |

| 4 | -CO₂Me | Dimethyl acetylenedicarboxylate | Toluene | 120 | - | Trimethyl 2-ethoxyfuran-3,4,5-tricarboxylate | 62 |

| 5 | Phenyl | Methyl propiolate | Toluene | 130 | - | Ethyl 2-ethoxy-5-phenylfuran-3-carboxylate | 55 |

| 6 | Triethylsilyl | Methyl propiolate | Dichlorobenzene | 180 | - | Ethyl 2-ethoxy-5-(triethylsilyl)furan-3-carboxylate | 45 |

Experimental Protocols

Protocol 1: Synthesis of 4-Silylated Oxazole Precursor

This protocol describes the synthesis of a representative 4-silylated oxazole, 5-ethoxy-2-phenyl-4-(triethylsilyl)oxazole, using a rhodium(II)-catalyzed reaction.

Materials:

-

Benzonitrile

-

Ethyl (triethylsilyl)diazoacetate

-

Rhodium(II) octanoate

-

Dichloromethane (anhydrous)

-

Silica gel for column chromatography

-

Petroleum ether and diethyl ether for elution

Procedure:

-

To a solution of benzonitrile (1.0 equivalent) in anhydrous dichloromethane, add rhodium(II) octanoate (0.01 equivalents).

-

To this stirred solution, add a solution of ethyl (triethylsilyl)diazoacetate (1.2 equivalents) in anhydrous dichloromethane dropwise over 1 hour at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and diethyl ether as the eluent to afford the pure 5-ethoxy-2-phenyl-4-(triethylsilyl)oxazole.

Characterization of 5-Ethoxy-2-phenyl-4-(triethylsilyl)oxazole:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.99-7.96 (m, 2H), 7.42-7.38 (m, 3H), 4.45 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H), 1.00 (t, J = 7.9 Hz, 9H), 0.85 (q, J = 7.9 Hz, 6H).

-

IR (film): νmax 2955, 2875, 1653, 1599, 1447, 1378, 1239, 1105, 1007 cm⁻¹.

Protocol 2: Synthesis of Functionalized Furan via Diels-Alder/Retro-Diels-Alder Reaction

This protocol details the synthesis of 2-ethoxy-3,4-di(methoxycarbonyl)-5-phenylfuran from the corresponding silylated oxazole and dimethyl acetylenedicarboxylate (DMAD).

Materials:

-

5-Ethoxy-2-phenyl-4-(triethylsilyl)oxazole

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Toluene (anhydrous)

-

Silica gel for column chromatography

-

Petroleum ether and diethyl ether for elution

Procedure:

-

In a sealed tube, dissolve 5-ethoxy-2-phenyl-4-(triethylsilyl)oxazole (1.0 equivalent) in anhydrous toluene.

-

Add dimethyl acetylenedicarboxylate (1.1 equivalents) to the solution.

-

Heat the reaction mixture at 100 °C for 24 hours.

-

Monitor the reaction progress by TLC.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a gradient of petroleum ether and diethyl ether to yield the pure 2-ethoxy-3,4-di(methoxycarbonyl)-5-phenylfuran.

Characterization of 2-Ethoxy-3,4-di(methoxycarbonyl)-5-phenylfuran:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.68-7.65 (m, 2H), 7.35-7.28 (m, 3H), 4.35 (q, J = 7.1 Hz, 2H), 3.91 (s, 3H), 3.85 (s, 3H), 1.43 (t, J = 7.1 Hz, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 165.7, 163.0, 159.9, 150.2, 130.8, 128.7, 128.4, 125.9, 119.3, 111.9, 68.1, 52.4, 52.0, 14.7.

-

MS (ESI): m/z calculated for C₁₇H₁₈O₆ [M+H]⁺ 319.1176, found 319.1178.

Applications and Future Outlook